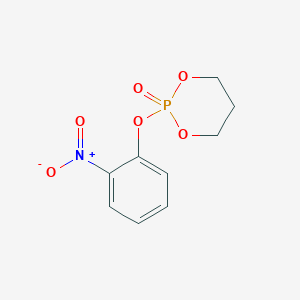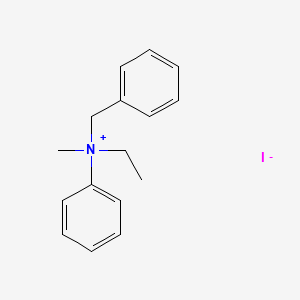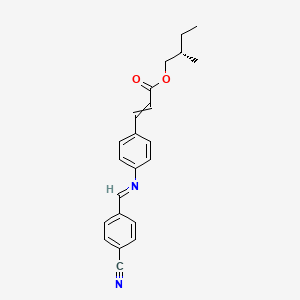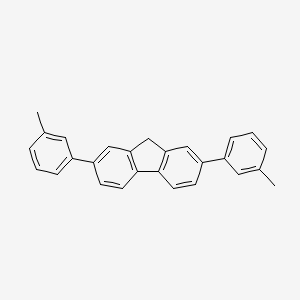
2-(3-Methylanilino)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylanilino)benzohydrazide is an organic compound that belongs to the class of benzohydrazides. These compounds are known for their diverse biological activities and are widely used in various fields of chemistry and biology. The structure of this compound consists of a benzohydrazide moiety attached to a 3-methylaniline group, which imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylanilino)benzohydrazide typically involves the reaction of 3-methylaniline with benzohydrazide under specific conditions. One common method is the condensation reaction between 3-methylaniline and benzohydrazide in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(3-Methylanilino)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
科学研究应用
2-(3-Methylanilino)benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor in chemical manufacturing .
作用机制
The mechanism of action of 2-(3-Methylanilino)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
Benzohydrazide: A parent compound with similar structural features.
3-Methylaniline: Shares the aniline moiety with a methyl group at the 3-position.
N’-Benzylidene-4-tert-butylbenzohydrazide: A derivative with a benzylidene group.
Uniqueness
2-(3-Methylanilino)benzohydrazide is unique due to the combination of the benzohydrazide and 3-methylaniline moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
35709-42-3 |
|---|---|
分子式 |
C14H15N3O |
分子量 |
241.29 g/mol |
IUPAC 名称 |
2-(3-methylanilino)benzohydrazide |
InChI |
InChI=1S/C14H15N3O/c1-10-5-4-6-11(9-10)16-13-8-3-2-7-12(13)14(18)17-15/h2-9,16H,15H2,1H3,(H,17,18) |
InChI 键 |
IIZAAOYBFJWGRW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC2=CC=CC=C2C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



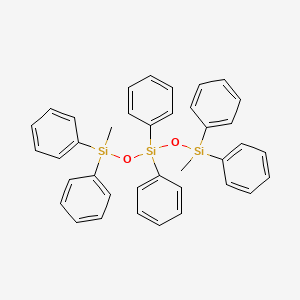
![2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14695540.png)

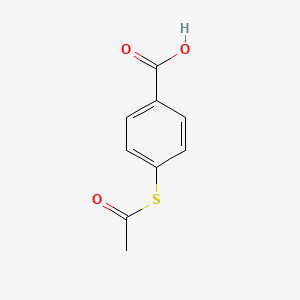
![4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14695565.png)
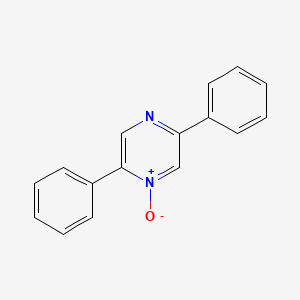
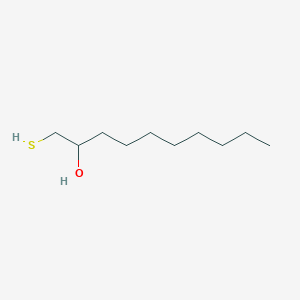
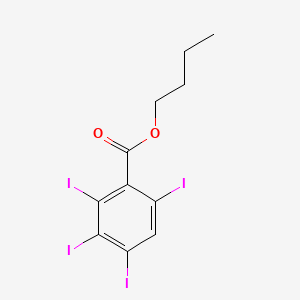
![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
